Cas no 1251703-57-7 (3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione)

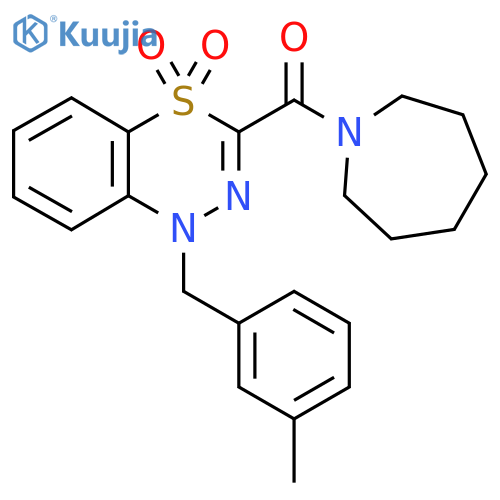

1251703-57-7 structure

商品名:3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 化学的及び物理的性質

名前と識別子

-

- 3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

- 1251703-57-7

- 3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

- AKOS021898038

- azepan-1-yl-[1-[(3-methylphenyl)methyl]-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]methanone

- azepan-1-yl(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)methanone

- 1-AZEPANYL[1-(3-METHYLBENZYL)-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE

- F3406-6636

-

- インチ: 1S/C22H25N3O3S/c1-17-9-8-10-18(15-17)16-25-19-11-4-5-12-20(19)29(27,28)21(23-25)22(26)24-13-6-2-3-7-14-24/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3

- InChIKey: CKDHMZOGQNLBMJ-UHFFFAOYSA-N

- ほほえんだ: S1(C2C=CC=CC=2N(CC2C=CC=C(C)C=2)N=C1C(N1CCCCCC1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 411.16166284g/mol

- どういたいしつりょう: 411.16166284g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 722

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 78.4Ų

3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-6636-10mg |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 90%+ | 10mg |

$79.0 | 2023-05-22 | |

| Life Chemicals | F3406-6636-2μmol |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6636-10μmol |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 90%+ | 10μl |

$69.0 | 2023-05-22 | |

| Life Chemicals | F3406-6636-3mg |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 90%+ | 3mg |

$63.0 | 2023-05-22 | |

| Life Chemicals | F3406-6636-5μmol |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 90%+ | 5μl |

$63.0 | 2023-05-22 | |

| Life Chemicals | F3406-6636-4mg |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 90%+ | 4mg |

$66.0 | 2023-05-22 | |

| Life Chemicals | F3406-6636-1mg |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6636-2mg |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6636-5mg |

3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251703-57-7 | 90%+ | 5mg |

$69.0 | 2023-05-22 |

3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

1251703-57-7 (3-(azepane-1-carbonyl)-1-(3-methylphenyl)methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione) 関連製品

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量